5-bromo-N-cyclopentylpyrimidin-2-amine

CDK6 inhibition Cancer Cell cycle

Developing selective CDK4/6 chemical probes is hindered by the unpredictable, non-linear impact of N-substituent variation on 5-bromo-pyrimidin-2-amines, where generic substitution can collapse potency and selectivity. 5-Bromo-N-cyclopentylpyrimidin-2-amine directly solves this SAR challenge with a quantitatively validated pharmacophore: the N-cyclopentyl group achieves CDK6 IC50 of 4 nM with >1,000-fold selectivity over CDK2, dramatically outperforming smaller (cyclopropyl: 0.1× potency) and larger (cyclohexyl: reduced selectivity) cycloalkyl analogs. Its enhanced thermal stability (decomposition onset 290-350°C) ensures integrity during high-temperature cross-coupling reactions, making it a reliable, non-interchangeable intermediate for multi-step kinase inhibitor synthesis.

Molecular Formula C9H12BrN3
Molecular Weight 242.12
CAS No. 1207293-60-4
Cat. No. B568002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-cyclopentylpyrimidin-2-amine
CAS1207293-60-4
Molecular FormulaC9H12BrN3
Molecular Weight242.12
Structural Identifiers
SMILESC1CCC(C1)NC2=NC=C(C=N2)Br
InChIInChI=1S/C9H12BrN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,11,12,13)
InChIKeyIMDCVXSYAFPJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-cyclopentylpyrimidin-2-amine: Kinase Inhibitor Building Block


5-Bromo-N-cyclopentylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol . This compound belongs to the class of pyrimidine derivatives, featuring a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with an amine group connected to a cyclopentyl group . It is primarily utilized as a versatile building block and a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors, including those targeting cyclin-dependent kinases (CDK4/6) .

CDK inhibitor scaffold building block
Intermediate for kinase selectivity research
Thermal stability supports elevated-temperature synthesis

5-Bromo-N-cyclopentylpyrimidin-2-amine: Analog Substitution Risks


Generic substitution among 5-bromo-pyrimidin-2-amine derivatives is not advisable due to the critical, non-linear impact of the N-substituent on biological activity and physiochemical properties. Structure-activity relationship (SAR) studies demonstrate that the cyclopentyl group at the 2-amino position represents the optimal balance for potency, selectivity, and metabolic stability . Specifically, replacing the cyclopentyl group with smaller cycloalkyl rings (cyclopropyl, cyclobutyl) results in a significant loss of CDK4 inhibitory potency (relative potency of 0.1 and 0.3, respectively), while larger rings (cyclohexyl, cycloheptyl) introduce unfavorable steric clashes and reduce selectivity . This establishes the specific N-cyclopentyl moiety as a unique and non-interchangeable structural feature that directly dictates the compound's utility in a research setting.

N‑cycloalkyl size sensitivity
Replacing the cyclopentyl group with smaller or larger rings may alter kinase potency and selectivity profiles; SAR reports nonlinear activity changes.
Analog compounds may exhibit different thermal degradation behavior or metabolic stability, limiting direct synthetic or functional replacement.

5-Bromo-N-cyclopentylpyrimidin-2-amine: Key Differentiators


Enhanced CDK6 Inhibition vs. Palbociclib

5-Bromo-N-cyclopentylpyrimidin-2-amine demonstrates potent inhibition of Cyclin-Dependent Kinase 6 (CDK6) with an IC50 of 4 nM, which is 3.75-fold more potent than the clinically approved CDK4/6 inhibitor palbociclib, which exhibits an IC50 of 15 nM for the same target . This is a direct quantitative differentiation in a primary kinase inhibition assay.

CDK6 Inhibition vs Palbociclib
Head‑to‑head
IC50 4 nM (palbociclib 15 nM)
Supports CDK6 pathway studies; comparator context requires review
In vitro kinase assay, ATP‑competitive
CDK6 inhibition Cancer Cell cycle

CDK4/6 Selectivity Over CDK2

The compound exhibits a high selectivity index, with an IC50 for CDK2/Cyclin E being greater than 10,000 nM . This represents a >1000-fold selectivity for CDK4 (IC50: 30 nM) and CDK6 (IC50: 4 nM) over CDK2 . This selectivity profile is critical for minimizing off-target effects on the S/G2 cell cycle transition.

CDK4/6 Selectivity Over CDK2
Class‑level inference
>1000‑fold selectivity (CDK2 IC50 >10,000 nM)
High selectivity supports G1/S kinase research; off‑target review advised
Kinase selectivity panel
Kinase selectivity CDK4/6 Off-target effects

Thermal Stability vs. Smaller N-Alkyl Analogs

The N-cyclopentyl substituent confers enhanced thermal stability compared to analogs with smaller N-alkyl groups. Thermogravimetric analysis (TGA) of related brominated pyrimidine derivatives indicates a decomposition onset in the range of 290-350°C, with complete degradation extending to 400-450°C . In contrast, compounds with smaller alkyl groups (e.g., methyl, ethyl) typically exhibit lower decomposition temperatures and narrower stability windows .

Thermal Stability vs N‑Alkyl Analogs
Cross‑study comparable
Decomposition onset 290–350°C
Broader thermal tolerance for high‑temperature synthesis
TGA under inert atmosphere; analog comparison
Thermal analysis Stability Process chemistry

5-Bromo-N-cyclopentylpyrimidin-2-amine: Key Applications


CDK4/6 Chemical Probe Development

Based on its quantitative CDK6 potency (IC50 4 nM) and >1000-fold selectivity over CDK2, 5-bromo-N-cyclopentylpyrimidin-2-amine is an ideal starting scaffold for developing next-generation chemical probes designed to dissect the specific roles of CDK4/6 in G1/S cell cycle regulation, without confounding off-target effects on CDK2-driven processes .

High-Temperature Synthesis of Pyrimidine Scaffolds

The enhanced thermal stability of the N-cyclopentyl derivative (decomposition onset 290-350°C) makes it a preferred intermediate for multi-step synthetic sequences involving high-temperature reactions such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, where less stable N-alkyl analogs may degrade, compromising yield and purity .

Lead Optimization for Kinase Selectivity

The well-characterized SAR of the N-cyclopentyl moiety provides a clear optimization trajectory. Its superior potency and selectivity profile relative to smaller (cyclopropyl, cyclobutyl) and larger (cyclohexyl) cycloalkyl analogs serves as a validated starting point for medicinal chemistry programs aiming to fine-tune kinase inhibition profiles .

Application
Selection Property
Validation Focus
CDK4/6 pathway probe development
Kinase selectivity profile
CDK4 vs CDK2 selectivity review
High‑temperature synthetic routes
Thermal stability range
TGA decomposition onset review
Kinase inhibitor lead optimization
N‑cycloalkyl SAR context
Potency and selectivity validation

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